molecular formula C21H22F6N4O3S B2639242 Tuberculosis inhibitor 3

Tuberculosis inhibitor 3

Cat. No.: B2639242
M. Wt: 524.5 g/mol
InChI Key: UFMNTAVTSIJODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosis Inhibitor 3 is a compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a new generation of anti-tuberculosis agents aimed at addressing the growing issue of drug-resistant strains of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 3 involves multiple steps, including the formation of heterocyclic scaffolds. One common approach is the cyclization of triazolyl-chalcones with hydroxylamine, followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and deprotection steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Tuberculosis Inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tuberculosis Inhibitor 3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tuberculosis Inhibitor 3 involves targeting specific enzymes and pathways essential for the survival of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid biosynthesis, which is crucial for the construction of the bacterial cell envelope. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterium .

Comparison with Similar Compounds

Uniqueness: Tuberculosis Inhibitor 3 is unique in its ability to target multiple enzymes involved in fatty acid biosynthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Unlike other compounds that target a single enzyme or pathway, this compound offers a broader spectrum of activity .

Properties

IUPAC Name

8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMNTAVTSIJODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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